molecular formula C10H13N3O3 B1593102 1-(5-Nitropyridin-2-yl)piperidin-3-ol CAS No. 88374-36-1

1-(5-Nitropyridin-2-yl)piperidin-3-ol

Cat. No. B1593102
CAS RN: 88374-36-1
M. Wt: 223.23 g/mol
InChI Key: JMXCMNLDBVQJLG-UHFFFAOYSA-N
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Description

“1-(5-Nitropyridin-2-yl)piperidin-3-ol” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “1-(5-Nitropyridin-2-yl)piperidin-3-ol”. However, piperidine derivatives are synthesized through various intra- and intermolecular reactions2.



Molecular Structure Analysis

The molecular structure of “1-(5-Nitropyridin-2-yl)piperidin-3-ol” is not readily available. However, the compound likely contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms34.



Chemical Reactions Analysis

Specific chemical reactions involving “1-(5-Nitropyridin-2-yl)piperidin-3-ol” are not available. However, piperidine derivatives are known to undergo a variety of chemical reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Nitropyridin-2-yl)piperidin-3-ol” are not readily available. However, similar compounds like “1-(5-Bromopyridin-2-yl)piperidin-3-ol” are solid at room temperature5.


Safety And Hazards

The safety and hazards of “1-(5-Nitropyridin-2-yl)piperidin-3-ol” are not known. However, similar compounds can be hazardous and may cause skin and eye irritation, and specific target organ toxicity6.


Future Directions

Piperidine derivatives are a significant area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years2. Therefore, “1-(5-Nitropyridin-2-yl)piperidin-3-ol” and similar compounds could be subjects of future research in drug design and synthesis.


Please note that this analysis is based on the limited information available and may not be entirely accurate or complete. For a more detailed analysis, please refer to the specific scientific literature and resources.


properties

IUPAC Name

1-(5-nitropyridin-2-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c14-9-2-1-5-12(7-9)10-4-3-8(6-11-10)13(15)16/h3-4,6,9,14H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXCMNLDBVQJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640693
Record name 1-(5-Nitropyridin-2-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Nitropyridin-2-yl)piperidin-3-ol

CAS RN

88374-36-1
Record name 1-(5-Nitropyridin-2-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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